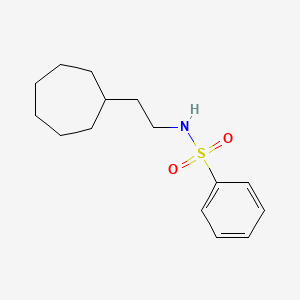![molecular formula C15H21NO2 B4771194 N-butyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4771194.png)
N-butyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide
Übersicht
Beschreibung
N-butyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide, also known as Boc-L-3-(2'-O-methyl)propyltyrosine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-butyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide involves the inhibition of enzymes through the formation of covalent bonds with the active site of the enzyme. This results in the inhibition of the enzyme's activity and the prevention of the enzymatic reaction.
Biochemical and Physiological Effects:
N-butyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of HIV, and prevent the aggregation of amyloid beta peptides in Alzheimer's disease. Additionally, it has been found to have anti-inflammatory properties and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-butyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide in lab experiments include its high potency, specificity, and selectivity. However, its limitations include its potential toxicity and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
There are several future directions for the study of N-butyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide. These include:
1. Further studies to determine its pharmacokinetic and pharmacodynamic properties.
2. The development of new drugs based on the structure of N-butyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide for the treatment of various diseases.
3. The study of its potential applications in the field of agriculture, including the development of new pesticides.
4. The study of its potential applications in the field of materials science, including the development of new polymers.
5. The study of its potential applications in the field of catalysis, including the development of new catalysts for various chemical reactions.
In conclusion, N-butyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide is a chemical compound that has significant potential in various fields, including drug discovery, agriculture, materials science, and catalysis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to develop new applications for it.
Wissenschaftliche Forschungsanwendungen
N-butyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide has been extensively studied for its potential applications in the field of drug discovery. It has been found to have inhibitory effects on various enzymes, including proteases, kinases, and phosphatases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, HIV, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-butyl-3-(2-methylprop-2-enoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-4-5-9-16-15(17)13-7-6-8-14(10-13)18-11-12(2)3/h6-8,10H,2,4-5,9,11H2,1,3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERLTQWZDDPDCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)OCC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4771125.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-chlorophenyl)propanamide](/img/structure/B4771136.png)

![2-[(2,6-diethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4771145.png)


![N-isopropyl-1'-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4771170.png)
![N-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4771176.png)
![N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4771184.png)

![4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B4771207.png)
![3-ethyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4771208.png)
![N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B4771214.png)
![2-{[5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4771221.png)